molecular formula C9H12N2OS B3292166 7(4H)-Benzothiazolone, 2-amino-5,6-dihydro-6,6-dimethyl- CAS No. 87707-28-6

7(4H)-Benzothiazolone, 2-amino-5,6-dihydro-6,6-dimethyl-

Cat. No.: B3292166
CAS No.: 87707-28-6
M. Wt: 196.27 g/mol
InChI Key: VFYOIIDDEDKSIM-UHFFFAOYSA-N
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Description

7(4H)-Benzothiazolone, 2-amino-5,6-dihydro-6,6-dimethyl-: is a heterocyclic organic compound that belongs to the benzothiazolone family. Compounds in this family are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7(4H)-Benzothiazolone, 2-amino-5,6-dihydro-6,6-dimethyl- typically involves the cyclization of appropriate precursors under specific conditions. A common synthetic route might include:

    Starting Materials: Appropriate aniline derivatives and thiocyanates.

    Reaction Conditions: Cyclization reactions often require acidic or basic conditions, elevated temperatures, and sometimes catalysts to facilitate the formation of the benzothiazolone ring.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the synthetic route for large-scale production. This includes:

    Optimization of Reaction Conditions: Ensuring high yield and purity.

    Use of Catalysts: To increase the efficiency of the reaction.

    Purification Techniques: Such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

7(4H)-Benzothiazolone, 2-amino-5,6-dihydro-6,6-dimethyl-: can undergo various chemical reactions, including:

    Oxidation: Conversion to sulfoxides or sulfones.

    Reduction: Reduction of the benzothiazolone ring.

    Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring.

Common Reagents and Conditions

    Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents, or acylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic ring.

Scientific Research Applications

7(4H)-Benzothiazolone, 2-amino-5,6-dihydro-6,6-dimethyl-:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a bioactive compound in drug discovery.

    Medicine: Investigation of its pharmacological properties for therapeutic use.

    Industry: Use in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of 7(4H)-Benzothiazolone, 2-amino-5,6-dihydro-6,6-dimethyl- involves its interaction with specific molecular targets. These might include:

    Enzymes: Inhibition or activation of specific enzymes.

    Receptors: Binding to cellular receptors to modulate biological pathways.

    Pathways: Involvement in signaling pathways that regulate cellular functions.

Comparison with Similar Compounds

7(4H)-Benzothiazolone, 2-amino-5,6-dihydro-6,6-dimethyl-: can be compared with other benzothiazolone derivatives:

    Similar Compounds: Such as 2-aminobenzothiazole, 6-methylbenzothiazolone, and 2-mercaptobenzothiazole.

    Uniqueness: The presence of specific functional groups (e.g., amino, methyl) that confer unique chemical and biological properties.

Properties

IUPAC Name

2-amino-6,6-dimethyl-4,5-dihydro-1,3-benzothiazol-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2OS/c1-9(2)4-3-5-6(7(9)12)13-8(10)11-5/h3-4H2,1-2H3,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFYOIIDDEDKSIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2=C(C1=O)SC(=N2)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90831865
Record name 2-Amino-6,6-dimethyl-5,6-dihydro-1,3-benzothiazol-7(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90831865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87707-28-6
Record name 2-Amino-6,6-dimethyl-5,6-dihydro-1,3-benzothiazol-7(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90831865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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7(4H)-Benzothiazolone, 2-amino-5,6-dihydro-6,6-dimethyl-
Reactant of Route 4
7(4H)-Benzothiazolone, 2-amino-5,6-dihydro-6,6-dimethyl-

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